4-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
CAS No.: 899953-71-0
Cat. No.: VC5966864
Molecular Formula: C22H21N5O4
Molecular Weight: 419.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899953-71-0 |
|---|---|
| Molecular Formula | C22H21N5O4 |
| Molecular Weight | 419.441 |
| IUPAC Name | 4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
| Standard InChI | InChI=1S/C22H21N5O4/c1-15-2-3-17(14-20(15)27(29)30)22(28)23-18-6-4-16(5-7-18)19-8-9-21(25-24-19)26-10-12-31-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,28) |
| Standard InChI Key | SJJYLCWHUQGABW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Introduction
Molecular Architecture and Structural Features
Core Chemical Framework
The compound features a benzamide backbone substituted with a nitro group at position 3 and a methyl group at position 4. The amide nitrogen is linked to a para-substituted phenyl ring, which connects to a pyridazine moiety bearing a morpholine group at position 6. This configuration creates a planar, conjugated system with potential for π-π stacking and hydrogen-bonding interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁N₅O₄ |
| Molecular Weight | 419.441 g/mol |
| IUPAC Name | 2-Methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
| SMILES | CC1=C(C=CC=C1N+[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
The morpholine ring introduces a tertiary amine, enhancing solubility in polar solvents, while the nitro group contributes to electron-deficient aromatic regions, favoring electrophilic substitution reactions.
Synthetic Methodologies
Multi-Step Synthesis Strategy
While no explicit protocol exists for this compound, analogous routes from patents suggest a three-step process:
-
Nucleophilic Aromatic Substitution:
4-Chloro-3-nitrobenzoic acid reacts with methylamine to form 4-methylamino-3-nitrobenzoic acid, leveraging the activating effect of the nitro group . -
Acyl Chloride Formation:
4-Methylamino-3-nitrobenzoic acid undergoes chlorination with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride . -
Amide Coupling:
4-(6-Morpholinopyridazin-3-yl)aniline reacts with the acyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | Methylamine (excess), 80°C, 12h | ~95% |
| 2 | SOCl₂, DMF (cat.), reflux | ~90% |
| 3 | DCM, TEA, 0°C → RT | ~85% |
| *Theoretical yields based on analogous syntheses . |
Physicochemical and Spectroscopic Properties
Solubility and Stability
Though experimental solubility data are unavailable, computational models predict:
-
LogP: 2.8 ± 0.3 (moderate lipophilicity)
-
Aqueous Solubility: <0.1 mg/mL (25°C) due to the aromatic nitro group and rigid planar structure.
Spectroscopic Fingerprints
-
¹H NMR: Expected signals include:
-
δ 8.6–8.8 ppm (pyridazin-3-yl H)
-
δ 7.8–8.2 ppm (aromatic H from benzamide)
-
δ 3.6–3.8 ppm (morpholine OCH₂CH₂N).
-
-
IR: Strong bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1660 cm⁻¹ (amide C=O) .
| Target Class | Example Targets | Proposed IC₅₀* |
|---|---|---|
| Kinases | PI3Kγ, mTORC1 | 10–100 nM |
| Ion Channels | TRPM8, TRPV1 | 1–10 μM |
| *Predicted values based on structural analogs . |
Challenges and Future Directions
Metabolic Stability Concerns
The nitro group may undergo reductase-mediated conversion to reactive amines, necessitating prodrug strategies or substituent optimization.
Synthetic Scalability
While the outlined route is feasible for lab-scale synthesis, industrial production requires:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume